(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide
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Overview
Description
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide is a cyclic peptide composed of phenylalanine, proline, and glycine residues. Cyclic peptides are known for their stability and unique biological activities, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the assembly of the linear peptide, cyclization is achieved through the formation of a peptide bond between the terminal amino and carboxyl groups. The reaction conditions typically involve the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of cyclic peptides like cyclo(phe-pro-gly-pro)2 often involves large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. Industrial processes may also incorporate automated peptide synthesizers to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can modify the side chains of the amino acids, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylalanine residue can yield phenylalanine derivatives, while substitution reactions can introduce various functional groups to the peptide.
Scientific Research Applications
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and cyclization reactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of cyclo(phe-pro-gly-pro)2 involves its interaction with specific molecular targets and pathways. The cyclic structure enhances its stability and allows it to interact with biological membranes and proteins more effectively. The peptide can bind to receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide can be compared with other cyclic peptides such as:
Cyclo(phe-pro): Known for its role as a signaling molecule and virulence factor in certain bacteria.
Cyclo(gly-pro): Exhibits neuroprotective and memory-enhancing properties.
Cyclo(phe-gly): Demonstrates antimicrobial and anticancer activities.
The uniqueness of cyclo(phe-pro-gly-pro)2 lies in its specific amino acid composition and cyclic structure, which confer distinct biological activities and stability.
Properties
CAS No. |
136314-94-8 |
---|---|
Molecular Formula |
C42H52N8O8 |
Molecular Weight |
796.9 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]-N-[2-[(2S)-2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide |
InChI |
InChI=1S/C42H52N8O8/c43-25-36(52)48-20-8-17-34(48)39(55)46-32(24-29-13-5-2-6-14-29)42(58)50-22-10-16-33(50)38(54)44-26-37(53)49-21-9-18-35(49)40(56)45-31(23-28-11-3-1-4-12-28)41(57)47-19-7-15-30(47)27-51/h1-6,10-14,22,27,30-35H,7-9,15-21,23-26,43H2,(H,44,54)(H,45,56)(H,46,55)/t30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
IKHNEMCWNPHENE-LBBUGJAGSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C4CC=CN4C(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)CN)C=O |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@@H]4CC=CN4C(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)CN)C=O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C4CC=CN4C(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)CN)C=O |
136314-94-8 | |
Synonyms |
cyclo(Phe-Pro-Gly-Pro)2 cyclo(phenylalanyl-prolyl-glycyl-prolyl)2 |
Origin of Product |
United States |
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